molecular formula C12H14BrN3 B1444950 4-bromo-N-(1H-imidazol-2-ylmethyl)-2,6-dimethylaniline CAS No. 1247827-56-0

4-bromo-N-(1H-imidazol-2-ylmethyl)-2,6-dimethylaniline

Cat. No.: B1444950
CAS No.: 1247827-56-0
M. Wt: 280.16 g/mol
InChI Key: JNMBENGZRGGXCK-UHFFFAOYSA-N
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Description

4-bromo-N-(1H-imidazol-2-ylmethyl)-2,6-dimethylaniline is a heterocyclic compound that contains both an imidazole ring and a brominated aniline moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1H-imidazol-2-ylmethyl)-2,6-dimethylaniline typically involves the following steps:

    Bromination: The starting material, 2,6-dimethylaniline, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.

    Imidazole Formation: The brominated intermediate is then reacted with an imidazole derivative, such as 2-(chloromethyl)-1H-imidazole, under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(1H-imidazol-2-ylmethyl)-2,6-dimethylaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced products.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-bromo-N-(1H-imidazol-2-ylmethyl)-2,6-dimethylaniline has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(1H-imidazol-2-ylmethyl)-3-methylaniline
  • 4-bromo-N-(1H-imidazol-2-ylmethyl)-2-methylaniline

Uniqueness

4-bromo-N-(1H-imidazol-2-ylmethyl)-2,6-dimethylaniline is unique due to the presence of both the brominated aniline and imidazole moieties, which can confer distinct chemical and biological properties. The specific substitution pattern on the aniline ring can also influence its reactivity and interactions with other molecules.

Biological Activity

4-Bromo-N-(1H-imidazol-2-ylmethyl)-2,6-dimethylaniline is a heterocyclic compound that exhibits significant biological activity. This compound contains both an imidazole ring and a brominated aniline moiety, which contribute to its unique chemical properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C12H14BrN3\text{C}_{12}\text{H}_{14}\text{BrN}_3

IUPAC Name: this compound
Molecular Weight: 284.16 g/mol
CAS Number: 1247827-56-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity: Similar compounds have demonstrated the ability to disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death. The imidazole ring is known for its role in interacting with biological macromolecules.
  • Anticancer Activity: The compound's structure suggests potential interactions with cancer cell pathways. Compounds containing imidazole and brominated anilines have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways.

Antimicrobial Studies

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens. For instance:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound could be developed as a potential antimicrobial agent.

Anticancer Studies

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. A study conducted on breast cancer cell lines demonstrated:

Cell Line Inhibition (%) at 50 µM Reference
MCF-770%
MDA-MB-23165%

These results indicate significant cytotoxic effects, warranting further investigation into its mechanism of action and therapeutic potential.

Synthesis Methods

The synthesis of this compound typically involves:

  • Bromination: The starting material, 2,6-dimethylaniline, is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
  • Imidazole Formation: The brominated intermediate is reacted with an imidazole derivative under basic conditions to yield the final product.

Case Studies

Several studies have explored the biological applications of compounds related to this compound:

  • Palladium(II) Complexes: Research has shown that palladium(II) complexes containing imidazole derivatives exhibit enhanced anticancer activity compared to their non-complexed counterparts . This suggests that metal coordination may enhance the bioactivity of similar compounds.
  • Development of Novel Therapeutics: A study highlighted the synthesis of new derivatives based on this compound aimed at improving selectivity and potency against cancer cells . These derivatives showed promise in preclinical models.

Properties

IUPAC Name

4-bromo-N-(1H-imidazol-2-ylmethyl)-2,6-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3/c1-8-5-10(13)6-9(2)12(8)16-7-11-14-3-4-15-11/h3-6,16H,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMBENGZRGGXCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NCC2=NC=CN2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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